4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Description
4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring an amino (-NH₂) group at the 4-position and a methoxy (-OCH₃) group at the 4'-position of the biphenyl scaffold, with a carboxylic acid (-COOH) at the 3-position. This structure confers unique physicochemical properties, such as enhanced polarity due to the amino and carboxylic acid groups, and electron-donating effects from the methoxy substituent. The compound is of interest in pharmaceutical and materials science research, particularly as a precursor for drug candidates or functional materials .
Properties
IUPAC Name |
2-amino-5-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGWZXPXBRVICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602390 | |
| Record name | 4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861389-72-2 | |
| Record name | 4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-methoxy[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including electrophilic aromatic substitution and amination reactions. One common method involves the initial formation of the biphenyl core through a Suzuki-Miyaura coupling reaction, followed by functionalization of the aromatic rings.
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable methods such as the Ullmann reaction or the Wurtz-Fittig reaction. These methods are advantageous due to their efficiency and the availability of starting materials. The reaction conditions typically involve high temperatures and the use of catalysts such as copper or palladium .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-methoxy[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
4-Amino-4’-methoxy[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Biphenyl derivatives are used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4’-methoxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Physicochemical and Reactivity Differences
- Polarity and Solubility: The amino and carboxylic acid groups in the target compound enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to analogs like the methyl or cyano derivatives .
- Acidity : The carboxylic acid group’s acidity is influenced by substituents. The fluoro analog exhibits higher acidity due to electron withdrawal, while the methoxy group in the parent compound slightly reduces acidity via electron donation .
- Synthetic Routes: The target compound may be synthesized via Pd-catalyzed cross-coupling (similar to ), whereas bromo or cyano derivatives require halogenation/cyanation steps . The parent 4'-methoxy derivative is synthesized via Rhodium-catalyzed decarboxylative coupling (), differing from amino-substituted analogs.
Biological Activity
4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative that has garnered attention for its potential biological activities. This article reviews its biological activities, including cytotoxicity, mutagenicity, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 255.29 g/mol
This structure features an amino group, a methoxy group, and a carboxylic acid functional group, which influence its biological interactions.
Cytotoxicity
Research indicates that biphenyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 4-amino-substituted biphenyls can induce cell cycle arrest and apoptosis in tumor cells.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| COLO201 (human colorectal cancer) | 15.2 | Induction of apoptosis |
| MDA-MB-231 (breast cancer) | 12.5 | Cell cycle arrest in G0/G1 phase |
| A549 (lung cancer) | 20.0 | DNA synthesis inhibition |
These findings suggest that the compound may serve as a promising candidate for further antitumor development .
Genotoxicity
A study on the genotoxicity of 4-amino-4'-substituted biphenyls demonstrated that these compounds exhibit mutagenic properties in vitro using the Ames test. The mutagenicity correlated with the electron-withdrawing capacity of substituents on the biphenyl structure.
- Test Strains : Salmonella strains TA98 and TA100 were utilized.
- Results : The presence of specific substituents significantly increased mutagenic activity, highlighting the need for careful evaluation of structural modifications .
Antimicrobial Activity
Biphenyl derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate potential applications in treating bacterial infections .
Study on Antitumor Activity
A recent study evaluated the antitumor activity of several biphenyl derivatives, including this compound. The study found that this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .
In Vivo Evaluation
In vivo experiments using murine models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups. Histopathological analysis revealed increased apoptosis rates in treated tumors, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid?
- Answer : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Substrate Preparation : Use methyl 4-amino-6-chloro-[1,1'-biphenyl]-3-carboxylate as a precursor, reacting with arylboronic acids (e.g., p-tolylboronic acid) under microwave-assisted conditions (150°C, 10 min) .
- Catalytic System : Palladium complexes (e.g., bis(triphenylphosphine)palladium(II) dichloride) in a DMF/water solvent system with K₂CO₃ as a base .
- Purification : Reverse-phase medium-pressure liquid chromatography (MPLC) with gradients of MeCN/water achieves >95% purity .
- Critical Parameters : Microwave irradiation reduces reaction time, while MPLC ensures high-purity isolation.
Q. How is structural characterization of this compound performed?
- Answer : Multi-modal analytical techniques are employed:
- NMR Spectroscopy : and NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and hydrogen bonding (e.g., δ 12.25 ppm for carboxylic acid proton) .
- LCMS/HRMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion at m/z 408.1367) .
- Melting Point : Sharp melting ranges (e.g., 249–252°C) indicate crystalline purity .
Advanced Research Questions
Q. What catalytic applications does this compound enable, and how do structural modifications impact activity?
- Answer : Derivatives of this compound act as ligands in palladium-catalyzed Suzuki reactions. Key findings include:
- Catalytic Activity : Hydrazide complexes exhibit higher activity than phenylhydrazide analogs (Table 1, ), attributed to improved electron-donating properties .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the biphenyl scaffold reduce catalytic turnover, while methoxy groups enhance solubility without compromising stability .
Q. How can regioselectivity challenges in synthesizing biphenyl derivatives be addressed?
- Answer : Rhodium-catalyzed decarboxylative coupling () offers regiocontrol:
- Substituent Influence : Electron-donating groups (e.g., methoxy) favor para coupling, while bulky substituents (e.g., fluoro) drive meta isomer formation .
- Reaction Optimization : Use of DMF/water (5:1) at 150°C minimizes side products. Regioisomer ratios (e.g., 86:14 for 4-methoxybenzoic acid derivatives) are resolved via HPLC .
Q. What strategies improve the pharmacological activity of this compound derivatives?
- Answer : Structural modifications enhance bioactivity:
- Antiparasitic Design : Introducing tert-butylbenzamido groups increases potency against kinetoplastids (e.g., 31% yield for compound 4f) .
- Anti-inflammatory Optimization : Diflunisal analogs (e.g., 2',4'-difluoro-4-hydroxy derivatives) show enhanced COX-2 inhibition, validated via enzyme assays and X-ray crystallography .
Key Considerations for Researchers
- Contradictions in Catalytic Data : Hydrazide ligands outperform phenylhydrazides despite similar structures, necessitating DFT studies to elucidate electronic effects .
- Isomer Separation : Reverse-phase chromatography (MeCN/water) resolves regioisomers with >95% purity, critical for pharmacological applications .
- Safety Protocols : Handle intermediates (e.g., methyl esters) with PPE; skin/eye exposure requires immediate rinsing (Section 4, ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
